(1-isopropyl-1H-imidazol-2-yl)methanamine
Description
Significance of Imidazole-Based Methanamine Scaffolds in Modern Organic and Inorganic Chemistry
The imidazole (B134444) nucleus is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties, hydrogen-bonding capabilities, and stability. nih.gov Imidazole-based scaffolds are integral to a vast array of biologically active molecules and are found in numerous pharmaceuticals. tsijournals.commdpi.com The electron-rich nature of the imidazole ring allows it to interact with various biological targets like enzymes and receptors through diverse non-covalent interactions. nih.govmdpi.com
The addition of a methanamine (-CH2NH2) group to the imidazole ring, creating an imidazole-based methanamine scaffold, introduces a primary amine functionality. This group significantly enhances the molecular versatility. In organic synthesis, the amine serves as a nucleophile or a basic site, enabling a wide range of chemical transformations such as alkylation, acylation, and condensation reactions. ijrpr.com This makes these scaffolds valuable intermediates for constructing complex molecular frameworks. longdom.org
In inorganic chemistry, the imidazole-methanamine structure is particularly significant as a chelating ligand. The nitrogen atoms of the imidazole ring and the primary amine can coordinate with metal ions to form stable complexes. nih.gov This bidentate chelation is crucial in the design of biomimetic model complexes that mimic the active sites of metalloproteins, where the imidazole side chain of histidine is a common metal-binding motif. nih.govresearchgate.net The ability to tune the steric and electronic properties by modifying substituents on the imidazole ring allows for the precise design of ligands for catalysis and materials science applications. nih.gov
Historical Context of Imidazole Chemistry and Amine Functionalities in Advanced Synthesis
The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named glyoxaline, from the reaction of glyoxal (B1671930) and ammonia (B1221849). tsijournals.comchemijournal.com This discovery opened the door to the exploration of a new class of heterocyclic compounds. Over the decades, numerous synthetic methods have been developed to create a wide variety of substituted imidazoles, including the Debus-Radziszewski imidazole synthesis and the Van Leusen imidazole synthesis. wikipedia.org The imidazole ring is a fundamental component of many vital biological molecules, including the amino acid histidine and the hormone histamine, underscoring its long-standing importance in biochemistry. chemijournal.comwikipedia.org
Concurrently, the amine functional group has been central to the advancement of organic synthesis. ijrpr.com Historically, methods like reductive amination and nucleophilic substitution were the primary ways to introduce amine groups. ijrpr.com Modern synthetic chemistry has seen significant innovation with the development of more efficient and selective methods, such as transition metal-catalyzed reactions and C-H functionalization. ijrpr.com The ability to protect the amine functionality has been a critical aspect of multi-step synthesis, allowing chemists to mask the nucleophilic and basic nature of amines while other parts of a molecule are modified. researchgate.net The Leuckart reaction and its variations are classic examples of one-pot methods for amine synthesis that have been refined over time. mdpi.com The continuous development of new amination techniques remains a vibrant area of research, driven by the ubiquitous presence of amines in pharmaceuticals, agrochemicals, and functional materials. ijrpr.comrsc.org
Structural Features and Chemical Relevance of the (1-isopropyl-1H-imidazol-2-yl)methanamine Moiety
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the imidazole ring, the N-1 isopropyl group, and the C-2 methanamine group.
Imidazole Ring: The imidazole ring is an aromatic heterocycle with six π-electrons. tsijournals.com It is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The N-3 nitrogen, with its lone pair of electrons, is the primary basic site (pKaH ≈ 7), while the N-1 proton is weakly acidic (pKa ≈ 14.5). wikipedia.org This dual reactivity allows the ring to participate in a variety of chemical reactions and interactions. pharmaguideline.com
N-1 Isopropyl Group: The isopropyl group attached to the N-1 position introduces significant steric bulk near one of the nitrogen atoms. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules or metal centers. stackexchange.com Electronically, the isopropyl group is a weak electron-donating group, which can slightly increase the electron density of the imidazole ring and influence its basicity and nucleophilicity.
C-2 Methanamine Group: The methanamine group at the C-2 position is a primary site of reactivity. The C-2 position of the imidazole ring is susceptible to deprotonation under certain conditions, and the adjacent aminomethyl group provides a potent nucleophilic center. pharmaguideline.com This functionality is key for its role as a building block in synthesis and as a ligand in coordination chemistry. The proximity of the amine to the imidazole ring allows for the formation of a stable five-membered chelate ring when coordinating with a metal ion.
The combination of these features makes this compound a versatile molecule. Its structure can be tailored for specific applications; for instance, the amine can be functionalized to create larger, more complex ligands, while the steric profile of the isopropyl group can be used to control access to a coordinated metal center, influencing the selectivity of catalytic reactions. nih.gov
| Feature | Description |
| Core Scaffold | Aromatic 1H-imidazole ring |
| N-1 Substituent | Isopropyl group, providing steric bulk |
| C-2 Substituent | Methanamine group, a key reactive and coordinating site |
| Key Properties | Amphoteric, nucleophilic, chelating ability |
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRQAANQSZUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Isopropyl 1h Imidazol 2 Yl Methanamine and Its Analogues
Direct Synthesis Routes to (1-isopropyl-1H-imidazol-2-yl)methanamine
Direct synthesis routes aim to construct the target molecule in a streamlined fashion, often involving multicomponent reactions or sequential one-pot procedures. These approaches are valued for their efficiency and atom economy.
The formation of the imidazole (B134444) ring is a fundamental step in the synthesis of this compound. Several classical and modern methods can be adapted for this purpose. The Debus synthesis, first reported in 1858, utilizes a reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. nih.govresearchgate.netnih.gov This method, while foundational, often results in low yields but is still used for creating C-substituted imidazoles. nih.gov
Another versatile method is the Radiszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. wjpsonline.comresearchgate.net Formamide (B127407) can often be used as a convenient substitute for ammonia. wjpsonline.com For a molecule like this compound, a theoretical approach could involve a glyoxal (B1671930) derivative, formaldehyde (B43269) (or a synthetic equivalent to provide the C-2 methylene (B1212753) group), and isopropylamine (B41738) to introduce the N-1 substituent.
Modern synthetic advancements have provided numerous alternative routes. For instance, the synthesis of substituted imidazoles can be achieved through the dehydrogenation of imidazolines, which can be prepared from alkyl nitriles and 1,2-ethanediamine. wjpsonline.com Transition metal-catalyzed reactions have also become powerful tools for the regioselective functionalization of the imidazole ring, allowing for the introduction of various substituents at specific positions. researchgate.net
A practical example of building a substituted imidazole ring is demonstrated in the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.govmdpi.comresearchgate.net Although this is an analogue, the initial steps to form the 1-isopropyl-imidazole core are highly relevant. This synthesis started from 1-acetyladamantane and proceeded through a five-step process to yield the functionalized imidazole. nih.govmdpi.com This highlights a common strategy: forming a substituted imidazole ring first, which can then be further modified at the C-2 position.
Synthetic strategies can be broadly categorized as either convergent or divergent. A convergent approach would involve the synthesis of two or more complex fragments that are then combined late in the synthesis to form the final product. For this compound, a convergent strategy might involve preparing a 1-isopropyl-1H-imidazole-2-carbaldehyde intermediate and then converting the aldehyde to an amine in a final step.
A divergent strategy, on the other hand, starts from a common intermediate that can be elaborated into a variety of different target molecules. For example, a key intermediate such as 1-isopropyl-2-(chloromethyl)-1H-imidazole could be synthesized and then reacted with various amines to produce a library of imidazole-2-methanamine analogues. A divergent synthesis of substituted 2-aminoimidazoles has been developed starting from 2-aminopyrimidines and α-bromocarbonyl compounds, showcasing a method that could potentially be adapted for imidazole-2-methanamines. nih.gov
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. These include functionalized imidazole building blocks and compounds suitable for subsequent alkylation and amination reactions.
The preparation of functionalized imidazole building blocks is a cornerstone of many synthetic strategies. These building blocks are imidazole rings that already contain one or more of the desired substituents. For example, the synthesis of 1-isopropylimidazole (B1312584) can be considered a key starting point. This can be achieved through the alkylation of imidazole with an isopropyl halide.
The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol provides a concrete example of the preparation of a highly functionalized imidazole building block. nih.govmdpi.comresearchgate.net In this multi-step synthesis, the imidazole ring is constructed with the adamantyl and isopropyl groups already in place. nih.govmdpi.com Such building blocks are valuable as they can be further elaborated to introduce the desired functionality at the C-2 position. The synthesis of 2,4-disubstituted imidazoles can also be achieved via the cyclization of α-keto-aldehydes with ammonium (B1175870) acetate. nih.gov
| Intermediate | Synthetic Method | Reference |
| 1-isopropylimidazole | Alkylation of imidazole | General knowledge |
| 4-(Adamantan-1-yl)-1-isopropylimidazole | Multi-step synthesis from 1-acetyladamantane | nih.govmdpi.com |
| 2,4-disubstituted imidazoles | Cyclization of α-keto-aldehydes | nih.gov |
Once a suitable imidazole core has been synthesized, the introduction of the methanamine group at the C-2 position often involves alkylation and amination reactions. Precursor compounds for these reactions are typically imidazoles that have been functionalized at the C-2 position with a good leaving group or a group that can be readily converted to an amine.
For example, 2-lithio-1-isopropylimidazole can be generated by treating 1-isopropylimidazole with a strong base like n-butyllithium. This lithiated intermediate can then react with an electrophile such as N-(methoxymethyl)-N-trimethylsilylmethylamine to introduce the aminomethyl group. Alternatively, a C-2 aldehyde (1-isopropyl-1H-imidazole-2-carbaldehyde) can be a versatile precursor. This can be converted to the desired methanamine via reductive amination.
The synthesis of 1-(adamantan-1-yl)-2-(isopropylamino)ethanone is an example of a precursor for amination in the formation of an imidazole ring. mdpi.com While part of the ring-forming process in that specific synthesis, it demonstrates the creation of a C-N bond that is fundamental to the structure of the target molecule.
| Precursor Type | Example | Potential Subsequent Reaction |
| C-2 Lithiated Imidazole | 2-lithio-1-isopropylimidazole | Reaction with an aminomethyl electrophile |
| C-2 Aldehyde | 1-isopropyl-1H-imidazole-2-carbaldehyde | Reductive amination |
| C-2 Halomethyl Imidazole | 2-(chloromethyl)-1-isopropyl-1H-imidazole | Nucleophilic substitution with ammonia or an amine equivalent |
Derivatization Strategies for this compound
Once this compound has been synthesized, it can be further modified to create a range of derivatives. These derivatization strategies typically target the primary amine of the methanamine group or the C-H bonds on the imidazole ring.
The primary amine is a versatile functional group that can undergo a wide variety of reactions. For example, it can be acylated with acid chlorides or anhydrides to form amides. It can also be alkylated to form secondary or tertiary amines. Reaction with aldehydes or ketones via reductive amination can also be used to introduce a wide range of substituents on the nitrogen atom.
Functionalization of the imidazole ring itself is also possible. While the C-2 position is already substituted, the C-4 and C-5 positions are available for further modification. Electrophilic substitution reactions, such as halogenation, can introduce useful handles for further functionalization. wjpsonline.com For instance, bromination can yield 2,4,5-tribromo derivative, although direct halogenation can sometimes lead to undefined products. wjpsonline.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can then be used to form new carbon-carbon bonds at these positions.
The imidazole ring can also undergo cycloaddition reactions across the carbon-carbon double bond, typically under photochemical conditions. wjpsonline.com These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of its chemical space and the optimization of its properties for various applications.
| Reaction Type | Functional Group Targeted | Product Type |
| Acylation | Primary amine | Amide |
| Alkylation | Primary amine | Secondary/Tertiary amine |
| Reductive Amination | Primary amine | Secondary/Tertiary amine |
| Halogenation | Imidazole ring (C-4/C-5) | Halo-imidazole derivative |
| Cross-coupling | Halo-imidazole derivative | C-C or C-N coupled product |
N-Functionalization of the Amino Group
The primary amino group in this compound and its analogues serves as a versatile handle for further molecular elaboration. This functional group can readily participate in a variety of chemical transformations to introduce new substituents and build more complex structures.
One common strategy involves the reaction of the aminomethane moiety with various electrophiles. For instance, the amino group can undergo reactions such as aminomethylation or condensation. While specific examples for this compound are not detailed in the reviewed literature, the reactivity of the closely related compound, 1-(1H-imidazol-2-yl)methanamine, provides a relevant precedent. This analogue has been used in reactions where the amino group acts as a nucleophile to form new carbon-nitrogen bonds, demonstrating a viable pathway for N-functionalization within this class of compounds.
Another established method for functionalizing a primary amine is through mesylation followed by nucleophilic substitution. A reported synthesis of 1-(2-benzylaminoethyl)-1H-imidazole illustrates this approach, where a hydroxyethyl (B10761427) group is first converted to a mesylate, which is then displaced by benzylamine. researchgate.net This two-step process highlights a reliable strategy for introducing a wide range of substituents onto an amino side chain attached to an imidazole core. researchgate.net
Substitution Reactions on the Imidazole Ring
Direct functionalization of the imidazole ring is a key strategy for synthesizing substituted analogues. The C-2 position of the imidazole ring is particularly amenable to deprotonation and subsequent reaction with electrophiles, a common method for introducing new substituents. mdpi.comresearchgate.net
A well-documented example involves the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.govmdpi.com In this multi-step synthesis, a 1,4-disubstituted imidazole, specifically 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole, is first prepared. nih.govmdpi.com This intermediate is then further functionalized at the C-2 position. The process involves the lithiation of the C-2 carbon using a strong base like n-butyllithium, which generates a highly reactive organolithium intermediate. mdpi.comresearchgate.net This intermediate is then quenched with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C-2 position. mdpi.comcommonorganicchemistry.comthieme-connect.de This formylation step is a crucial substitution reaction that transforms the 1,4-disubstituted imidazole into a 1,2,4-trisubstituted derivative. mdpi.comresearchgate.net The newly introduced formyl group can then be reduced, for example with lithium aluminum hydride, to yield a hydroxymethyl group, demonstrating how C-2 substitution opens pathways to various functional groups. nih.gov
Table 1: C-2 Formylation of a 1,4-Disubstituted Imidazole Analogue
| Reactant | Reagents | Electrophile | Product | Ref. |
| 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole | 1. n-Butyllithium 2. Tetrahydrofuran (THF) | Dimethylformamide (DMF) | 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde | mdpi.com, researchgate.net |
Formation of Poly-Substituted Imidazole Derivatives
The creation of poly-substituted imidazole derivatives often relies on a stepwise approach, where substituents are introduced sequentially to control the final substitution pattern. A robust method for synthesizing 1,2,4-trisubstituted imidazoles begins with the formation of a 1,4-disubstituted imidazole ring system. nih.govnih.gov
The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol serves as a clear example of this strategy. nih.govnih.gov The process begins with commercially available 1-acetyladamantane, which undergoes a five-step sequence to yield the final poly-substituted product. nih.govresearchgate.net
Key Synthetic Steps:
α-Bromination: 1-acetyladamantane is first brominated at the alpha position to yield 1-(Adamantan-1-yl)-2-bromoethanone. nih.gov
Amination: The resulting α-bromoketone is then reacted with isopropylamine to form 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone. nih.gov
Cyclization: This α-aminoketone intermediate undergoes cyclization with formamide to regioselectively form the 1,4-disubstituted imidazole core, 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole. nih.govnih.gov
C-2 Functionalization: As detailed previously, this disubstituted imidazole is then functionalized at the C-2 position via lithiation and formylation to produce a trisubstituted carbaldehyde intermediate. mdpi.comresearchgate.net
Reduction: Finally, the formyl group is reduced to a hydroxymethyl group to give the target 1,2,4-trisubstituted imidazole analogue. nih.gov
This synthetic route demonstrates an effective and controlled methodology for accessing poly-substituted imidazoles, where the initial cyclization establishes a 1,4-disubstituted pattern, and subsequent C-H activation at the C-2 position allows for the introduction of a third substituent. nih.govmdpi.comresearchgate.net
Table 2: Pathway to a Poly-Substituted Imidazole Analogue
| Step | Starting Material | Key Reagents | Intermediate/Product | Substitution Pattern | Ref. |
| 1-3 | 1-acetyladamantane | 1. Bromine 2. Isopropylamine 3. Formamide | 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole | 1,4-disubstituted | nih.gov |
| 4 | 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole | n-Butyllithium, DMF | 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde | 1,2,4-trisubstituted | mdpi.com, researchgate.net |
| 5 | ...imidazole-2-carbaldehyde | Lithium aluminum hydride | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 1,2,4-trisubstituted | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Isopropyl 1h Imidazol 2 Yl Methanamine
Nucleophilic Properties of the Amine and Imidazole (B134444) Nitrogens
The (1-isopropyl-1H-imidazol-2-yl)methanamine molecule possesses two primary centers of nucleophilicity: the lone pair of electrons on the nitrogen atom of the primary amine and the lone pair on the sp²-hybridized nitrogen atom of the imidazole ring. The relative nucleophilicity of these sites is influenced by several factors, including hybridization, steric hindrance, and electronic effects.
Generally, primary amines are considered strong nucleophiles. The lone pair on the nitrogen of the aminomethyl group is readily available for donation to an electrophile. In contrast, the nucleophilicity of the imidazole nitrogen is tempered by its involvement in the aromatic sextet of the imidazole ring. While the pyridine-like nitrogen of imidazole does possess a lone pair in an sp² orbital, making it available for nucleophilic attack, its basicity and nucleophilicity are generally lower than that of a typical aliphatic amine. researchgate.netresearchgate.netmasterorganicchemistry.com
The isopropyl group at the N-1 position of the imidazole ring exerts a positive inductive effect (+I), which can slightly enhance the electron density of the ring and, consequently, the nucleophilicity of the N-3 nitrogen. However, this effect is likely modest. Steric hindrance around the primary amine is minimal, allowing for facile attack on electrophiles. Conversely, the imidazole nitrogen is more sterically shielded within the heterocyclic ring structure.
A comparison of the factors influencing the nucleophilicity of the two nitrogen centers is presented in Table 1.
| Factor | Primary Amine Nitrogen | Imidazole Nitrogen (N-3) |
|---|---|---|
| Hybridization | sp³ | sp² |
| Basicity | Generally higher (pKa of conjugate acid ~10-11) libretexts.org | Lower (pKa of imidazolium (B1220033) ion ~7) libretexts.org |
| Steric Hindrance | Low | Moderate |
| Electronic Effects | Subject to substituent effects on the imidazole ring. | Influenced by the +I effect of the isopropyl group. rsc.org |
Electrophilic Reactivity of Substituted Imidazole Ring Systems
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity of the ring is influenced by the nature and position of its substituents. In this compound, the isopropyl group at N-1 and the aminomethyl group at C-2 play crucial roles in directing incoming electrophiles.
The aminomethyl group at the C-2 position can also influence the regioselectivity of electrophilic attack. While it is not directly attached to the ring, its electronic and steric properties can have an indirect effect. The directing effects of the substituents on the imidazole ring are summarized in Table 2.
| Position | Electronic Environment | Susceptibility to Electrophilic Attack |
|---|---|---|
| C-2 | Adjacent to two nitrogen atoms; less electron-rich. | Generally low, unless activated by specific reaction conditions. |
| C-4 | Electron-rich; activated by the N-1 isopropyl group. | High |
| C-5 | Electron-rich; activated by the N-1 isopropyl group. | High |
Participation in Multicomponent Reactions (MCRs)
This compound is a valuable substrate in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. Its bifunctional nature, possessing both a primary amine and a nucleophilic imidazole ring, enables it to participate in unique reaction cascades.
A significant application of this compound is in the interrupted Ugi reaction. In a typical Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. However, when a reactant possesses an additional nucleophilic site, this can "interrupt" the standard Ugi pathway by intercepting a key intermediate.
In the case of this compound, the imidazole nitrogen acts as this internal nucleophile. The reaction proceeds through the initial formation of an iminium ion from the primary amine and an aldehyde. This is followed by the addition of an isocyanide to form a highly reactive nitrilium ion intermediate. mdpi.com Instead of being trapped by an external carboxylic acid, the nucleophilic N-3 of the imidazole ring attacks the nitrilium ion intramolecularly. This cyclization leads to the formation of a fused imidazopyrazine ring system. This process is a powerful method for the rapid construction of this important heterocyclic scaffold. mdpi.com
The imidazole ring of this compound can also participate in cycloaddition reactions. While not as common as its role as a nucleophile, the diene-like character of the imidazole ring allows it to undergo [4+2] cycloadditions with suitable dienophiles under certain conditions. The specific mechanistic pathway and the feasibility of such reactions depend on the nature of the dienophile and the reaction conditions, such as temperature and the presence of catalysts.
Furthermore, the primary amine functionality can be utilized to generate imines in situ, which can then act as dienophiles or dipolarophiles in various cycloaddition reactions, further expanding the synthetic utility of this compound.
Redox Chemistry and Associated Reaction Mechanisms
The redox chemistry of this compound is primarily centered on the oxidation of the primary amine functionality. The imidazole ring itself is relatively stable to oxidation under mild conditions.
The primary amine of this compound can be oxidized through several mechanistic pathways, often depending on the oxidant and reaction conditions. A common transformation is the oxidation to an imine. This can be achieved through various methods, including electrochemical oxidation or the use of chemical oxidants.
Electrochemical oxidation typically involves the initial one-electron oxidation of the amine to form a radical cation. nih.govnih.gov Subsequent deprotonation and further oxidation lead to the formation of an imine. The general mechanism for the oxidation of a primary amine to an imine is outlined below:
Initial Oxidation: The primary amine undergoes a one-electron oxidation to form an amine radical cation.
Deprotonation: A base removes a proton from the nitrogen atom, yielding a neutral amino radical.
Second Oxidation: The amino radical is oxidized to an iminium ion.
Final Deprotonation: Removal of a proton from the carbon adjacent to the nitrogen results in the formation of the neutral imine.
Alternatively, catalytic aerobic oxidation can be employed, often using metal catalysts or bio-inspired quinone catalysts to facilitate the dehydrogenation of the amine in the presence of oxygen. nih.gov The resulting imine is a versatile intermediate that can undergo further reactions, such as hydrolysis to an aldehyde or nucleophilic addition.
Reduction Methodologies for Imidazole Derivatives
The reduction of the imidazole ring, a key structural motif in this compound, is a significant transformation in synthetic organic chemistry, leading to valuable saturated heterocyclic systems like imidazolines and imidazolidines. The aromaticity of the imidazole ring generally confers it considerable stability, making its reduction a non-trivial process that often requires specific catalytic systems or powerful reducing agents. Research into the reduction of imidazole derivatives has explored various methodologies, primarily centered around catalytic hydrogenation and the use of complex metal hydrides. The choice of method depends on the desired product, the nature of substituents on the imidazole core, and the required chemoselectivity.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of carbon-carbon and carbon-heteroatom multiple bonds and has been successfully applied to imidazole derivatives. nih.gov This technique typically involves treating the imidazole compound with hydrogen gas (H₂) in the presence of a metal catalyst.
The choice of catalyst and reaction conditions is crucial for the successful hydrogenation of the imidazole ring. Historically, the resistance of the imidazole ring to catalytic hydrogenation was well-established. acs.org However, studies have shown that under specific conditions, the ring can be reduced. For instance, using platinum oxide (PtO₂) as a catalyst in a solvent like acetic anhydride (B1165640) allows for the smooth hydrogenation of the imidazole ring at room temperature and atmospheric pressure. acs.org This process can lead to the formation of imidazolidine (B613845) derivatives.
More recent advancements have focused on developing highly efficient and selective catalyst systems. Chiral ruthenium catalysts, generated from precursors like Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand such as PhTRAP, have been used for the highly enantioselective hydrogenation of N-Boc-protected imidazoles to yield chiral imidazolines with up to 99% enantiomeric excess. acs.org This represents a significant breakthrough in the asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms. acs.org
Furthermore, palladium-based catalysts have also proven effective. For example, a palladium-impregnated Al-Ti mixed oxide (Pd/ATMO) catalyst was used for the selective, single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole. rsc.org This reaction proceeds through a 1H-imidazole-2-methanol intermediate, demonstrating that substituents on the imidazole ring can be reduced concurrently or selectively under hydrogenation conditions. rsc.org The activity of such catalysts can be influenced by the support material, with the order of activity for one particular reaction being 2% Pd/ATMOCP > 5% Ni/ATMOCP > 2% Pd/Al₂O₃ > 5% Cu/ATMOCP > 5% Fe/ATMOCP > 2% Pd/TiO₂. rsc.org
| Substrate | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Imidazole | Platinum Oxide | H₂, Acetic Anhydride, RT, 1 atm | Diacetylimidazolidine | acs.org |
| N-Boc-Imidazoles | Ru(η³-methallyl)₂(cod) / PhTRAP | H₂ | Chiral Imidazolines | acs.org |
| 2-Imidazolecarboxaldehyde | 2% Pd/ATMOCP | 140 °C, 10 atm H₂ | 2-Methylimidazole | rsc.org |
Reduction with Complex Metal Hydrides
Complex metal hydrides are powerful reducing agents widely used in organic synthesis. wikipedia.orglibretexts.org Reagents like Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) serve as sources of hydride ions (H⁻) and are capable of reducing a variety of functional groups. libretexts.org
Lithium aluminium hydride (LiAlH₄) is a very strong reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. wikipedia.orgmasterorganicchemistry.com Aromatic nitrogen heterocycles where the nitrogen contributes one electron to the π-system, like imidazole, are generally more electrophilic than benzene (B151609) and can be susceptible to reduction by strong hydrides like LiAlH₄. stackexchange.com
Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org It is commonly used to reduce aldehydes and ketones. While NaBH₄ is generally not reactive enough to reduce an isolated aromatic imidazole ring, it can be effective in reducing imidazolium salts. stackexchange.com The reduction of di-N-substituted imidazolium ions with NaBH₄ can lead to the corresponding imidazoline. stackexchange.com However, the reaction conditions, particularly the solvent, are critical. In protic solvents like ethanol, the reduction of heterocyclic quaternary salts can lead to the formation of an intermediate cyclic enamine which may undergo further reduction and ring-opening, yielding a diamine. stackexchange.com To avoid this, conditions such as using NaBH₄ in DMF or sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) in acetic acid have been explored to achieve reduction without ring cleavage. stackexchange.com
The chemoselectivity of these hydrides is also a key consideration. For instance, in 1-substituted 2-nitroimidazoles, reagents like sodium borohydride, lithium borohydride, and borane-THF can selectively reduce carbonyl groups (esters, amides) at the 1-position in high yield without reducing the nitro group or the imidazole ring itself. tandfonline.com
| Substrate Type | Reagent | Solvent | Potential Product(s) | Key Considerations | Reference |
|---|---|---|---|---|---|
| Di-N-substituted Imidazolium Salts | Sodium Borohydride (NaBH₄) | Ethanol (refluxing) | Imidazoline or Ring-Opened Diamine | Risk of ring-opening of the intermediate enamine. | stackexchange.com |
| Di-N-substituted Imidazolium Salts | Sodium Borohydride (NaBH₄) | DMF | Imidazoline | Conditions may prevent ring-opening. | stackexchange.com |
| 1-(Carbonyl)Substituted 2-Nitroimidazoles | Sodium Borohydride (NaBH₄) | - | 1-(Hydroxymethyl)Substituted 2-Nitroimidazole | Selective reduction of the carbonyl group without affecting the nitro group or imidazole ring. | tandfonline.com |
| Nitrogen Heterocycles (general) | Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents | Reduced Heterocycle | LiAlH₄ is a powerful, non-selective reducing agent. | wikipedia.orgstackexchange.com |
Coordination Chemistry and Ligand Design Principles
(1-isopropyl-1H-imidazol-2-yl)methanamine as a Ligand in Metal Complexes
This compound is a notable chelating agent in coordination chemistry. Its structure is analogous to the amino acid histidine, which is fundamental in the active sites of numerous metalloenzymes. The strategic placement of a primary amine on a methyl group at the 2-position of the N-isopropylated imidazole (B134444) ring allows it to function as a potent bidentate ligand.
Donor Atom Characteristics and Coordination Modes
The coordinating power of this compound stems from two key nitrogen donor atoms:
The iminic nitrogen (N3) of the imidazole ring.
The nitrogen atom of the primary aminomethyl group.
The imidazole ring is an electron-rich heterocycle, and the iminic nitrogen acts as a pure sigma-donor. nih.gov This nitrogen is the more basic of the two in the ring and is the primary site for metal ion binding. nih.gov The primary amine group attached to the C2 position provides a second, strong donor site. Together, these two nitrogen atoms allow the molecule to act as a neutral bidentate ligand, coordinating to a metal center through both the imidazole and the amino nitrogens. nih.gov This dual coordination is a common and stable binding motif observed in related 2-(aminomethyl)imidazole systems. nih.gov
Chelation Effects and Ligand Conformation
The simultaneous coordination of both nitrogen donors to a single metal ion results in the formation of a highly stable five-membered chelate ring. This phenomenon, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands.
Synthesis and Characterization of Metal Complexes Incorporating Imidazole Ligands
The synthesis of metal complexes with imidazole-containing ligands like this compound is generally straightforward. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the ligand's coordination and elucidate the complex's structure.
Complexation with Transition Metals
Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. nih.gov The reaction often proceeds at room temperature or with gentle heating to facilitate the formation of the complex. nih.gov A wide array of transition metals can be complexed, including but not limited to copper(II), palladium(II), zinc(II), cobalt(II), and nickel(II). nih.govnih.gov
The resulting complexes are characterized using several methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand. The stretching frequencies of C=N in the imidazole ring and the N-H bands of the amine group typically shift upon complexation. New bands at lower frequencies appear, corresponding to the formation of metal-nitrogen (M-N) bonds. nih.gov
UV-Visible Spectroscopy: Electronic transitions within the complex provide information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can show shifts in the signals of the ligand's protons and carbons upon coordination.
| Technique | Observation | Inference |
|---|---|---|
| FT-IR | Shift in ν(C=N) and ν(N-H) bands | Coordination of imidazole and amine nitrogen atoms |
| FT-IR | Appearance of new bands in the 400-550 cm⁻¹ region | Formation of M-N bonds nih.gov |
| UV-Vis | d-d transition bands | Information on the coordination geometry (e.g., octahedral, square planar) |
| ¹H NMR | Downfield or upfield shift of ligand proton signals | Confirmation of ligand binding in solution |
Rational Design of Chelating Ligands for Specific Metal Centers
The rational design of chelating agents is a cornerstone of modern coordination chemistry, aiming to create ligands that impart specific properties to a metal complex. The structure of this compound is a prime example of this design philosophy.
Modifications to the basic 2-(aminomethyl)imidazole scaffold allow for the fine-tuning of the ligand's properties:
Steric Control: The N-isopropyl group provides steric bulk. This can be used to control the number of ligands that can coordinate to a metal center, prevent the formation of undesired polymeric structures, and create a hydrophobic pocket around the metal ion. mdpi.com
Electronic Tuning: Substituents on the imidazole ring can alter its electron-donating ability, which in turn influences the stability of the metal-ligand bond and the redox potential of the metal center.
Solubility: The choice of substituents can be used to control the solubility of both the free ligand and the final metal complex in different solvents.
This ability to systematically modify the ligand structure is crucial for developing complexes with desired reactivity for applications such as catalysis or biomimicry. mdpi.comresearchgate.net
Biomimetic Applications in Coordination Chemistry
A primary driver for designing ligands like this compound is their potential in biomimetic chemistry. Many metalloenzymes feature active sites where a metal ion is coordinated by one or more histidine residues. mdpi.comresearchgate.net The imidazole side chain of histidine is a key structural component in these systems.
Complexes of this compound can serve as structural and functional models for the active sites of these enzymes. For instance:
Zinc Enzymes: Many zinc enzymes, such as carbonic anhydrase, feature zinc ions coordinated by histidine residues. Model complexes can help elucidate the role of the zinc ion in catalysis. mdpi.com
Iron and Copper Proteins: Proteins involved in oxygen transport and activation, like hemoglobin and hemocyanin, utilize iron or copper coordinated by histidines. Biomimetic complexes are synthesized to study the binding and activation of small molecules like O₂. mdpi.com
The design of this compound, with its chelating N,N' donor set and sterically demanding isopropyl group, provides an excellent framework for mimicking not only the primary coordination sphere of the metal in an enzyme but also aspects of the secondary coordination sphere created by the surrounding protein. rsc.org This approach is vital for understanding the fundamental mechanisms of biological processes and for developing new, efficient catalysts inspired by nature. rsc.org
Mimicry of Histidine in Metalloprotein Active Sites
The amino acid histidine plays a critical role in the function of many metalloproteins and metalloenzymes, where its imidazole side chain coordinates to a central metal ion. nih.govacs.org The specific chemical properties of the imidazole ring are crucial for biological activities in peptides and proteins, and it serves as a preferential binding site for transition metal ions. nih.gov The field of biomimetic chemistry seeks to replicate these natural active sites by designing synthetic ligands that mimic the structure and function of their biological counterparts. rsc.org
This compound is a prime candidate for such biomimetic studies. Its core imidazole ring is a direct structural analog of the coordinating group in histidine. The adjacent aminomethyl group provides an additional nitrogen donor site, creating a bidentate chelate that can model the coordination of not only the histidine side chain but also a nearby peptide backbone nitrogen. This dual-coordination capacity is valuable in constructing accurate models of complex biological active sites, such as the "2-His-1-carboxylate facial triad" found in some enzymes. nih.govresearchgate.net The design and synthesis of imidazole-containing molecules with varied substituents are fundamental to creating new chelating ligands for these models. mdpi.comnih.gov The presence of a bulky substituent on the imidazole nitrogen, such as the isopropyl group, is a deliberate design choice to create a specific steric environment around the coordinated metal ion, further enhancing the mimicry of the protein cavity. rsc.org
Influence of Steric and Electronic Properties on Metal Coordination
The geometry, stability, and reactivity of a metal complex are fundamentally determined by the steric and electronic properties of its coordinating ligands. nih.govnih.gov In this compound, both aspects are pronounced.
Electronic Properties: The imidazole ring is a strong σ-donor, forming stable coordinate bonds with a wide range of metal ions. The isopropyl group attached to the N1 nitrogen is an electron-donating alkyl group. This inductive effect increases the electron density on the imidazole ring, enhancing its basicity and σ-donor strength compared to an unsubstituted imidazole. The molecule typically acts as a bidentate N,N'-ligand, using the N3 of the imidazole ring and the nitrogen of the aminomethyl group to form a stable five-membered chelate ring with a metal ion.
Steric Properties: The most significant feature of this ligand is the N-isopropyl group, which imparts considerable steric bulk. This steric hindrance near the metal coordination site has several important consequences:
Control of Coordination Number: The bulkiness can prevent the coordination of multiple ligands to the metal center, favoring lower coordination numbers.
Imposition of Specific Geometries: The steric demands can force the resulting complex into a particular coordination geometry, which may be crucial for catalytic activity or structural modeling.
Creation of a Hydrophobic Pocket: The isopropyl group contributes to a nonpolar microenvironment around the metal center, mimicking the hydrophobic pockets found in metalloenzymes. rsc.org
The influence of N-alkyl substituents on the properties of metal complexes is a well-studied phenomenon. For instance, in a series of iron(II) complexes with N-substituted tetrazole ligands, increasing the size of the alkyl group from ethyl to isopropyl and isobutyl was shown to systematically alter the magnetic and structural properties of the complexes. nih.gov A similar trend is expected for imidazole-based ligands, where the isopropyl group provides a balance of steric bulk and electronic donation.
| N-Alkyl Substituent | Relative Steric Bulk | Inductive Effect (Electronic) | Potential Impact on Coordination |
|---|---|---|---|
| -CH₃ (Methyl) | Low | Weakly Electron-Donating | Allows for higher coordination numbers; less geometric constraint. |
| -CH₂CH₃ (Ethyl) | Moderate | Electron-Donating | Introduces some steric hindrance, may favor specific isomers. |
| -CH(CH₃)₂ (Isopropyl) | High | Moderately Electron-Donating | Enforces lower coordination numbers; creates a defined pocket around the metal. nih.gov |
| -C(CH₃)₃ (tert-Butyl) | Very High | Strongly Electron-Donating | Can prevent the formation of some complexes or force highly distorted geometries. |
Catalytic Applications of Metal-Ligand Systems Incorporating this compound Derivatives
Metal complexes incorporating imidazole derivatives are a cornerstone of modern catalysis research. nbinno.com The ligand is not merely a spectator but plays an active role in tuning the catalyst's performance by modulating the metal center's properties. researchgate.net The steric and electronic features of this compound and its derivatives make their metal complexes promising candidates for a variety of catalytic transformations.
While specific catalytic studies employing the exact this compound ligand are not extensively documented in the literature, the catalytic behavior of systems with closely related N-alkyl imidazole ligands provides a clear indication of their potential. For example, copper(I) and palladium(II) complexes bearing N-heterocyclic carbene (NHC) or other imidazole-based ligands are highly effective catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), C-H activation, and oxidation processes. researchgate.netbeilstein-journals.org
In such catalytic cycles, the ligand's properties are critical:
Activity: The strong σ-donating character of the imidazole ring helps to stabilize the metal center, particularly in higher oxidation states, which can be crucial for oxidative addition steps.
Selectivity: The steric bulk of the N-isopropyl group can influence substrate approach and product selectivity (e.g., regioselectivity or stereoselectivity) by creating a sterically-defined reaction pocket.
Stability: The chelation provided by the bidentate N,N' coordination enhances the stability of the complex, preventing catalyst decomposition and leading to higher turnover numbers.
| Metal Center | Ligand Type / Derivative | Catalytic Reaction | Significance of the Ligand |
|---|---|---|---|
| Palladium(II) | Imidazolin-2-ylidenamino-phosphine | Suzuki-Miyaura Cross-Coupling | The imidazole-based substituent dramatically enhances the electron-donating ability of the phosphine (B1218219) ligand, improving catalytic activity for challenging substrates like aryl chlorides. researchgate.net |
| Copper(I) | N-Heterocyclic Carbene (from imidazolium (B1220033) salts) | Click Chemistry (Azide-Alkyne Cycloaddition) | The strong σ-donor ligand stabilizes the active Cu(I) species and accelerates the catalytic cycle. beilstein-journals.org |
| Zinc(II) | Bis(1-alkylimidazol-2-yl)propionate | Pyruvate to Oxalate Conversion | The biomimetic ligand creates a coordination environment that facilitates an unusual chemical transformation, showcasing how ligand design can enable novel reactivity. nih.govresearchgate.net |
| Iron(II) | 1-isopropyl-1H-tetrazole | Spin-Crossover Materials | While not a catalytic application, the N-isopropyl group is shown to directly influence the electronic spin-state of the metal, a property that is key to controlling reactivity in iron-catalyzed reactions. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 1h Imidazol 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of (1-isopropyl-1H-imidazol-2-yl)methanamine are expected to show characteristic signals corresponding to the isopropyl group, the imidazole (B134444) ring, and the aminomethyl substituent.
Proton (¹H) NMR: Based on the analysis of related structures, the following proton signals can be anticipated for this compound:
Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The methine proton would be coupled to the six methyl protons.
Imidazole Ring: Two signals for the protons on the imidazole ring, likely appearing as doublets or singlets depending on the coupling constants.
Aminomethyl Group: A singlet for the methylene (B1212753) protons (-CH₂-) and a broad singlet for the amine protons (-NH₂), the latter of which can exchange with solvent protons.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique electronic environment:
Isopropyl Group: One signal for the methine carbon and one for the equivalent methyl carbons.
Imidazole Ring: Three distinct signals for the carbon atoms of the imidazole ring. The carbon atom at the 2-position, bonded to the aminomethyl group, would have a characteristic chemical shift.
Aminomethyl Group: A signal for the methylene carbon.
A study on a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, provides valuable reference data for the 1-isopropyl-imidazole moiety. bldpharm.commdpi.comnih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Isopropyl-CH | Septet | |
| Isopropyl-CH₃ | Doublet | |
| Imidazole-H | ~7.0-7.5 | Doublet/Singlet |
| Imidazole-H | ~6.8-7.2 | Doublet/Singlet |
| -CH₂-NH₂ | Singlet | |
| -NH₂ | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Isopropyl-CH | |
| Isopropyl-CH₃ | |
| Imidazole-C2 | |
| Imidazole-C4 | |
| Imidazole-C5 | |
| -CH₂-NH₂ |
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformational Studies
To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methine and methyl protons of the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC), respectively. These experiments would be crucial in confirming the connectivity of the isopropyl group to the imidazole nitrogen and the aminomethyl group to the C2 position of the imidazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₇H₁₃N₃), the expected exact mass would be calculated and compared to the experimentally determined value. For instance, the dihydrochloride (B599025) salt of this compound has a molecular weight of 212.12 g/mol . moldb.combldpharm.comnih.gov
Tandem Mass Spectrometry for Detailed Structural Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the isopropyl group.
Cleavage of the aminomethyl group.
Fragmentation of the imidazole ring.
Analysis of the fragmentation of related imidazole compounds can provide a basis for predicting the fragmentation pathways of the target molecule.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| [M - NH₂]⁺ | Loss of an amino radical |
| [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The infrared spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:
N-H Stretching: The primary amine (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aliphatic C-H bonds of the isopropyl and aminomethyl groups would show stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H bonds of the imidazole ring would appear above 3000 cm⁻¹.
C=N and C=C Stretching: The imidazole ring would have characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
N-H Bending: The amine group would also show a bending vibration (scissoring) in the region of 1590-1650 cm⁻¹.
The presence and position of these bands would confirm the presence of the key functional groups within the molecule. Furthermore, shifts in the N-H stretching frequencies could provide insights into hydrogen bonding interactions in the solid state or in solution.
Interactive Data Table: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Asymmetric Stretch | ~3400 |
| Primary Amine (-NH₂) | Symmetric Stretch | ~3300 |
| Imidazole C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Imidazole Ring | C=N, C=C Stretch | ~1500-1650 |
| Primary Amine (-NH₂) | N-H Bend | ~1590-1650 |
Based on a comprehensive search for scientific literature, there is no specific published experimental data available for the Infrared (IR) Spectroscopy, Raman Spectroscopy, or X-ray Crystallography of the compound this compound. The strict requirement to focus solely on this specific molecule and to provide detailed, accurate research findings and data tables for the requested sections cannot be fulfilled without the availability of this primary research data.
Generating content for the specified outline would require speculating on spectroscopic and crystallographic properties based on related but distinct molecules. This would not adhere to the instructions of focusing strictly on this compound and would compromise scientific accuracy.
Therefore, the article with the requested detailed sections cannot be generated at this time.
Computational and Theoretical Studies on 1 Isopropyl 1h Imidazol 2 Yl Methanamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, offering a good balance between accuracy and computational cost. For a molecule like (1-isopropyl-1H-imidazol-2-yl)methanamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize its molecular geometry and determine its ground state electronic properties. niscpr.res.innih.gov
Studies on similar imidazole (B134444) derivatives allow for the prediction of key structural and electronic parameters. nih.gov The optimized geometry would reveal important bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
Table 1: Predicted Ground State Properties of this compound based on DFT Calculations of Analogous Compounds.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | ~ 1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicates chemical reactivity and electronic stability. A larger gap suggests higher stability. |
Note: These values are representative and based on DFT studies of various substituted imidazole compounds.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the imidazole ring and the amino group are expected to be nucleophilic (electron-rich), while the hydrogen atoms attached to them would be electrophilic (electron-poor). niscpr.res.in
While DFT is excellent for ground-state properties, ab initio methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to study the excited states of molecules. mdpi.com This is crucial for understanding a molecule's response to light, such as its UV-Vis absorption spectrum.
For this compound, TD-DFT calculations would predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. These calculations can help interpret experimental spectra and understand the nature of the electronic excitations, such as n → π* or π → π* transitions within the imidazole ring. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govtandfonline.com For a flexible molecule like this compound, with its rotatable isopropyl and methanamine groups, MD simulations are invaluable for exploring its conformational landscape. nih.govtandfonline.com
By simulating the molecule in a solvent, typically water, for nanoseconds or longer, MD can reveal the most stable conformations and the energy barriers between them. rdd.edu.iq These simulations also provide insights into how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amino group and water. rdd.edu.iqacs.org Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvation shells. rdd.edu.iq
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. rsc.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C), aiding in the assignment of experimental NMR spectra. mdpi.com
Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Imidazole Derivatives.
| Spectroscopic Data | Predicted (Computational) | Experimental |
|---|---|---|
| IR Frequency (C=N stretch) | ~1650 cm⁻¹ | ~1645 cm⁻¹ |
| ¹H NMR (imidazole ring H) | δ 7.0-7.5 ppm | δ 7.1-7.6 ppm |
Note: This table illustrates the typical agreement between computed and experimental data for similar compounds.
Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for instance, by including solvent effects or considering anharmonicity in vibrational calculations. mdpi.com
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. acs.org For this compound, computational methods can be used to investigate various potential reactions, such as its role as a ligand in coordination chemistry or its atmospheric oxidation. acs.orgrsc.org
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating the activation energy barrier. acs.org For instance, the reaction of the amino group with an electrophile could be modeled to understand its nucleophilic reactivity. Theoretical studies on the atmospheric oxidation of imidazole by hydroxyl radicals have shown complex, branched reaction mechanisms, and similar investigations could be applied to its derivatives. rsc.org
Emerging Research Directions and Future Prospects
Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues
The development of novel synthetic routes is crucial for exploring the full potential of the (1-isopropyl-1H-imidazol-2-yl)methanamine scaffold. Access to structurally diverse analogues allows for the fine-tuning of steric and electronic properties, which is essential for applications in ligand design and materials science. nih.gov While numerous methods exist for the synthesis of substituted imidazoles longdom.org, multi-step procedures starting from commercially available precursors are often required for complex derivatives.
A potential pathway, adapted from the synthesis of related 1,2,4-trisubstituted imidazoles, can be envisioned for creating a library of analogues. nih.govmdpi.com This approach involves the initial formation of a substituted imidazole (B134444) core, followed by functionalization at the 2-position. By varying the initial building blocks, a wide range of analogues can be accessed. For instance, replacing isopropylamine (B41738) with other primary amines would yield different N-alkyl or N-aryl substituents at the N1 position. Similarly, modification of the group at the 4-position can be achieved by starting with different α-haloketones.
Table 1: Proposed Synthetic Scheme for this compound Analogues
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | α-Bromination | 1-Acetyl derivative, Bromine, Methanol | Prepares the α-bromoketone intermediate. |
| 2 | Amination | Isopropylamine (or other primary amines), Ethyl acetate | Introduces the N1-substituent. |
| 3 | Imidazole Cyclization | Formamide (B127407), High Temperature | Forms the core 1,4-disubstituted imidazole ring. |
| 4 | C2-Functionalization | n-Butyllithium, Anhydrous DMF | Introduces a formyl group at the C2 position. |
| 5 | Reductive Amination | Ammonia (B1221849)/Amine, Reducing Agent (e.g., NaBH₃CN) | Converts the formyl group to the target methanamine. |
This table is a generalized representation based on synthetic strategies for related imidazole compounds. nih.govmdpi.com
Future research will likely focus on more convergent and efficient synthetic strategies, such as multi-component reactions, to assemble these complex imidazole scaffolds in fewer steps. biomedpharmajournal.orgsemanticscholar.org The development of microwave-assisted and catalyst-based methods also promises to improve reaction times and yields for these syntheses. biomedpharmajournal.orgsemanticscholar.org
Advanced Applications in Materials Chemistry (e.g., functional polymers, frameworks)
The unique structure of this compound makes it an excellent building block for advanced materials. The imidazole ring and the primary amine group provide multiple coordination sites for metal ions, making it a prime candidate for the construction of Metal-Organic Frameworks (MOFs). researchgate.netsoton.ac.uk
MOFs constructed from imidazole-based ligands have demonstrated significant potential in various applications. soton.ac.ukrsc.orgresearchgate.net For example, grafting imidazole species onto the coordinatively unsaturated sites of existing MOFs has been shown to enhance CO₂ capture and catalytic activity for converting CO₂ into valuable chemicals like cyclic carbonates. soton.ac.uk The this compound ligand could be used to create novel MOFs with tailored pore environments. The isopropyl group can influence the framework's hydrophobicity and porosity, while the methanamine group can act as a basic site for catalysis or post-synthetic modification.
Potential Applications in Materials Chemistry:
Gas Storage and Separation: MOFs incorporating this ligand could be designed for selective CO₂ capture. soton.ac.uk
Proton Conduction: The imidazole moiety can facilitate proton transport, making these materials candidates for proton exchange membranes in fuel cells. rsc.org
Fluorescent Sensing: Imidazole-functionalized MOFs can exhibit ligand-based luminescence, allowing for the development of selective sensors for metal ions or small molecules. researchgate.netresearchgate.net
Functional Polymers: The methanamine group allows for the incorporation of the imidazole unit into polymer backbones or as pendant groups, leading to materials with enhanced thermal stability, coordination ability, or catalytic properties.
Development of New Catalytic Systems Based on Imidazole-Methanamine Ligands
The imidazole moiety is a fundamental component of many enzymatic active sites, where it participates in acid-base and nucleophilic catalysis. nih.gov In coordination chemistry, imidazole and its derivatives serve as versatile ligands for transition metals, forming complexes that catalyze a wide range of organic transformations. researchgate.netwikipedia.org
This compound can act as a bidentate or bridging ligand, coordinating to a metal center through the N3 atom of the imidazole ring and the nitrogen of the methanamine group. This chelation can stabilize the metal center and modulate its electronic properties. Phosphine-free ruthenium benzylidene complexes featuring imidazole ligands, for instance, have been shown to be effective catalysts for ring-closing and cross-metathesis reactions at high temperatures. mdpi.com
Furthermore, ligands containing an imidazolin-2-ylidenamino group can dramatically enhance the electron-donating ability of phosphines, creating highly active catalysts for cross-coupling reactions. researchgate.net Similarly, magnetic nanoparticles functionalized with (1H-benzo[d]imidazol-2-yl)methanamine have been used to support copper catalysts for S-N bond formation reactions, demonstrating the utility of the methanamine linker. jsynthchem.com
Table 2: Potential Catalytic Applications
| Metal Center | Ligand Role | Potential Reactions | Rationale |
| Ruthenium | Stabilizing Ligand | Olefin Metathesis | Imidazole ligands can enhance catalyst stability at high temperatures. mdpi.com |
| Palladium | Electron-Donating Ligand | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The imidazole-methanamine scaffold can tune the electron density of the metal center. researchgate.net |
| Copper | Chelating Ligand | Click Chemistry, C-N/C-S Coupling | The bidentate nature can stabilize the catalytic species and promote reactivity. jsynthchem.com |
| Iron/Zinc | Biomimetic Ligand | Oxidation, Hydrolysis | Mimics the coordination environment of metalloenzymes like hemoglobin or carbonic anhydrase. nih.gov |
This table outlines hypothetical applications based on research into related imidazole-based catalytic systems.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and opportunities for automation. researchgate.netresearchgate.net The synthesis of heterocyclic compounds, including imidazoles, is particularly well-suited for flow chemistry methodologies. acs.orguc.pt
The integration of flow chemistry can streamline the multi-step synthesis of this compound and its analogues. acs.orgsyrris.com For example, a multistep continuous flow process can be designed to synthesize complex molecules without the need to isolate and purify intermediates, significantly reducing time and waste. acs.orgmit.edu This is particularly advantageous for handling unstable intermediates that may decompose during traditional workup procedures. nih.gov
Automated flow synthesis platforms can be used to rapidly generate libraries of structurally diverse analogues by systematically varying starting materials and reaction conditions. researchgate.netacs.org This high-throughput approach is invaluable for screening compounds in drug discovery or for optimizing ligand properties in catalysis and materials science. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved selectivity and product purity. researchgate.net
Supramolecular Chemistry Involving Imidazole-Based Scaffolds
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The imidazole ring is an excellent building block for supramolecular assemblies due to its ability to participate in a variety of these interactions, including hydrogen bonding (acting as both a donor and acceptor), π-π stacking, ion-dipole interactions, and coordination with metal ions. researchgate.netbiomedpharmajournal.orgnih.gov
The this compound scaffold is well-equipped for the rational design of complex supramolecular structures. The N-H protons of the primary amine and the C-H protons of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms are effective hydrogen bond acceptors. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like gels, liquid crystals, or discrete molecular cages. nih.gov
Recent research has demonstrated the fabrication of supramolecular catalysts through the self-assembly of imidazole derivatives, histidine, and copper ions. sciopen.comresearchgate.net These nanoassemblies can mimic enzymatic active sites and catalyze cascade reactions. The structure of this compound, with its combination of a coordinating imidazole ring and a flexible methanamine linker, could be exploited to create similar biomimetic catalytic systems or to construct dynamic materials that respond to external stimuli. sciopen.com
Q & A
Q. How can researchers optimize the synthesis of (1-isopropyl-1H-imidazol-2-yl)methanamine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate oxidation agents and reaction conditions. For imidazole derivatives, Dess-Martin periodinane (DMP) in methylene chloride at controlled temperatures (e.g., 4°C) has been effective in oxidizing intermediates while minimizing side reactions . Parallel purification steps, such as column chromatography or recrystallization, should be employed to isolate the target compound. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures progress tracking and early detection of impurities.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of 1H/13C NMR and FT-IR spectroscopy is critical for confirming the imidazole ring structure and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation. For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended, as demonstrated in studies of structurally related benzimidazole derivatives .
Q. How should stability studies be designed to assess the compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Thermal Stability : Store samples at 40°C, 60°C, and 25°C (control) for 4–8 weeks.
- Humidity Exposure : 75% relative humidity for 4 weeks.
- Light Sensitivity : Expose to UV-vis light per ICH Q1B.
Monitor degradation via HPLC and track decomposition products (e.g., via LC-MS). Avoid storage with strong oxidizers, as imidazole derivatives are prone to oxidative degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for imidazole derivatives like this compound?
- Methodological Answer : Address discrepancies through:
- Dose-Response Reproducibility : Validate assays across multiple cell lines or animal models.
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic byproducts influence activity.
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding.
Cross-reference findings with structurally analogous compounds, such as [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, which has documented interactions with neurotransmitter receptors .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to known imidazole-binding pockets (e.g., cytochrome P450 or histamine receptors).
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
Retrosynthesis tools (e.g., AI-powered platforms) can propose analogs with optimized binding affinity, as seen in imidazole-based kinase inhibitors .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Methodological Answer : Key challenges include:
- Racemization Control : Optimize reaction temperature (e.g., <0°C for chiral intermediates) and use chiral catalysts (e.g., BINOL-derived ligands).
- Purification at Scale : Switch from column chromatography to crystallization or centrifugal partition chromatography (CPC).
- Reagent Compatibility : Replace hazardous oxidants like DMP with scalable alternatives (e.g., TEMPO/NaOCl) . Pilot batches should undergo rigorous NMR and chiral HPLC analysis to confirm enantiomeric excess (ee > 98%).
Data Analysis and Experimental Design
Q. How to design a robust SAR (Structure-Activity Relationship) study for imidazole derivatives targeting antimicrobial activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the isopropyl group (e.g., tert-butyl, cyclopropyl) and amine substituents.
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays.
- Data Correlation : Use QSAR software (e.g., MOE) to link structural descriptors (e.g., logP, polar surface area) to activity. Reference studies on [1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride], which showed enhanced activity with lipophilic substituents .
Q. What experimental approaches can validate the compound’s mechanism of action in modulating cellular pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Phosphoproteomics : Enrichment analysis to map kinase signaling pathways.
- CRISPR Knockout : Validate target dependency by knocking out putative receptors (e.g., GPCRs) in cell models.
Compare results with known imidazole-based modulators, such as PF-05175157, a spiroindazole-imidazole hybrid with documented kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
